2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O4S and its molecular weight is 412.42. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 946262-91-5) is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N5O3S, with a molecular weight of approximately 421.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide functional group, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 946262-91-5 |
Molecular Formula | C₁₁H₁₉N₅O₃S |
Molecular Weight | 421.5 g/mol |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often inhibit cell proliferation by interfering with DNA synthesis and modulating signaling pathways involved in apoptosis. They have shown effectiveness against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values indicating their potency.
-
Case Studies :
- A study demonstrated that pyrazolo[3,4-d]pyrimidines could inhibit the growth of cancer cells at micromolar concentrations. For example, one derivative exhibited an IC50 of 3.79 µM against MCF7 cells .
- Another research highlighted the potential of similar compounds to induce apoptosis in cancer cells through the activation of caspases .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Pyrazolo derivatives have been investigated for their ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Methoxy Group : Enhances solubility and potentially increases bioavailability.
- Thioether Linkage : May improve interactions with biological targets.
- Acetamide Functionality : Contributes to the overall stability of the molecule.
Comparative Analysis with Similar Compounds
A comparative analysis highlights other compounds with similar structures and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-pyrazolo[3,4-d]pyrimidine | Contains benzoxazole moiety | Anticancer |
N-(2-methylphenyl)-2-thioacetamide | Thioamide structure | Antimicrobial |
1-(2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidine | Hydroxy substituent | Anti-inflammatory |
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S/c1-10-7-14(23-28-10)20-15(25)9-29-18-21-16-11(17(26)22-18)8-19-24(16)12-5-3-4-6-13(12)27-2/h3-8H,9H2,1-2H3,(H,20,23,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGUGSLQHQNPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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